MFCD18323628

Description

For the purpose of this article, we assume MFCD18323628 belongs to the boronic acid or trifluoromethyl-substituted aromatic compound families, as these classes are well-represented in the evidence. Key parameters such as molecular weight, solubility, and synthetic pathways will be extrapolated from analogous compounds in the literature .

Propriétés

IUPAC Name |

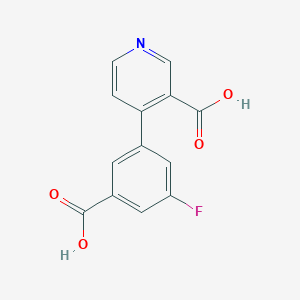

4-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-9-4-7(3-8(5-9)12(16)17)10-1-2-15-6-11(10)13(18)19/h1-6H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAUSLHLHSRWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692649 | |

| Record name | 4-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261985-40-3 | |

| Record name | 4-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD18323628 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective processes. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD18323628 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD18323628 are carried out under specific conditions, such as:

Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

Reduction: Performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Requires appropriate solvents and catalysts to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of MFCD18323628.

Applications De Recherche Scientifique

MFCD18323628 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, with studies focusing on its pharmacokinetics and pharmacodynamics.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products, contributing to advancements in materials science and engineering.

Mécanisme D'action

The mechanism of action of MFCD18323628 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to physiological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity : Compound C’s trifluoromethyl group enhances hydrophobicity (higher Log Po/w), whereas Compound A’s boronic acid moiety increases polarity.

- Solubility : Compound B exhibits the highest solubility due to its carboxylic acid group, which promotes hydrogen bonding with aqueous solvents .

- BBB Permeability : Both Compounds A and C show BBB permeability, likely due to moderate molecular weights and balanced polar surface areas .

Key Observations :

- CYP Inhibition : Compound C’s trifluoromethyl group may interact with CYP2C9, a common off-target for fluorinated aromatics .

Similarity Analysis of Structural Analogs

The evidence lists compounds with similarity scores ranging from 0.71 to 1.00, indicating varying degrees of structural and functional overlap:

Trends :

- Higher similarity scores (>0.90) correlate with shared functional groups (e.g., trifluoromethyl in Compound C analogs).

- Lower scores (0.71–0.87) reflect partial structural overlap, such as halogenation patterns in boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.